Ubiquinone 11 - 24663-35-2

Ubiquinone 11

Catalog Number: EVT-1723922
CAS Number: 24663-35-2
Molecular Formula: C64H98O4
Molecular Weight: 931.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ubiquinone 11 (Q11) is a naturally occurring lipid-soluble molecule belonging to the ubiquinone family. Ubiquinones, also known as Coenzyme Q, are essential components of the electron transport chain in mitochondria, playing a vital role in cellular energy production (ATP synthesis) [, ]. Q11 is characterized by a benzoquinone ring structure with a polyisoprenoid side chain composed of eleven isoprene units [, ].

  • Bacteria:
    • Parvibaculum lavamentivorans DS-1, a marine bacterium, has been identified as a source of Q11 [].
    • Pseudomonas M16, a mutant strain derived from the methylotrophic bacterium Pseudomonas N842, is capable of producing significant amounts of Q11 [].
  • Plants:
    • Green peppers have been identified as a source of Q11 [].

Role in Scientific Research:

  • Microbial taxonomy and characterization: The presence and type of ubiquinone are used as taxonomic markers in bacterial classification [].
  • Biodegradation studies: The ability of certain bacteria, like Parvibaculum lavamentivorans, to utilize specific substrates, such as surfactants, can be studied in the context of Q11 production [].
  • Metabolic pathway analysis: Q11 production in mutant bacterial strains, like Pseudomonas M16, provides insights into coenzyme Q biosynthesis pathways [].

Coenzyme Q10 (CoQ10)

Relevance: CoQ10 is structurally similar to Ubiquinone 11, differing only in the number of isoprenoid units in the side chain. While both are involved in the electron transport chain, CoQ10 is more commonly studied for its potential health benefits. Pseudomonas M16, a mutant strain derived from a potent CoQ10 producer, was found to accumulate significant amounts of Ubiquinone 11, suggesting a potential biosynthetic link between these two compounds. []

Sulfophenylcarboxylates

Relevance: The bacterium Parvibaculum lavamentivorans DS-1 is capable of degrading linear alkylbenzene sulfonates (LAS) by oxidizing the terminal methyl group to a carboxyl group, yielding sulfophenylcarboxylates. This bacterium also contains Ubiquinone 11 as its major respiratory quinone. [] This suggests a potential link between the presence of Ubiquinone 11 and the ability of these bacteria to utilize sulfophenylcarboxylates as a carbon source.

Linear Alkylbenzene Sulfonates (LAS)

Relevance: Parvibaculum lavamentivorans DS-1, a bacterium that utilizes Ubiquinone 11 as its major respiratory quinone, demonstrates the ability to degrade LAS. [] The degradation process involves the ω-oxygenation of LAS and subsequent β-oxidation, ultimately leading to the formation of sulfophenylcarboxylates. The ability of P. lavamentivorans DS-1 to utilize LAS highlights a potential role of Ubiquinone 11 in the microbial degradation of this common surfactant.

Overview

Coenzyme Q11, also known as ubiquinone 11, is a vital lipid-soluble compound that plays a critical role in the electron transport chain and cellular energy production. It is part of a class of compounds known as ubiquinones, which are characterized by a redox-active quinone head group linked to a polyisoprenoid side chain. The unique feature of Coenzyme Q11 is its side chain, which consists of 11 isoprenoid units, distinguishing it from other ubiquinones like Coenzyme Q10, which has a side chain of 10 isoprenoid units. This compound is synthesized in various organisms and has garnered interest for its potential applications in health and disease management.

Source and Classification

Coenzyme Q11 is classified as a lipid and cofactor due to its role in cellular respiration and energy metabolism. It is synthesized in the mitochondria of eukaryotic cells and is also found in certain bacteria and archaea. The biosynthesis of Coenzyme Q11 involves multiple enzymatic steps, integrating various metabolic pathways including the mevalonate pathway for isoprene synthesis.

Synthesis Analysis

Methods and Technical Details

The synthesis of Coenzyme Q11 can be achieved through several methods:

  1. Microbial Fermentation: This is the preferred industrial method, utilizing genetically engineered microorganisms such as Rhodobacter sphaeroides to enhance yield. The fermentation process typically involves optimizing culture conditions, such as pH and nutrient availability, to maximize production efficiency .
  2. Chemical Synthesis: Several chemical routes have been developed for synthesizing Coenzyme Q11. A general synthetic scheme includes:
    • Synthesis of the benzoquinone structure from 4-hydroxybenzoate.
    • Synthesis of the polyisoprenoid side chain from acetyl-coenzyme A via the mevalonate pathway.
    • Condensation of these two components to form Coenzyme Q11 .
  3. Retrosynthetic Analysis: Advanced computational tools are employed to predict feasible synthetic routes based on existing chemical data, facilitating efficient synthesis strategies.
Chemical Reactions Analysis

Reactions and Technical Details

Coenzyme Q11 participates in several key chemical reactions:

  1. Oxidation: It can be oxidized to form its quinone form using agents such as molecular oxygen or hydrogen peroxide.
  2. Reduction: The compound can be reduced to its hydroquinone form using reducing agents like sodium borohydride or lithium aluminum hydride.
  3. Substitution Reactions: Various substitution reactions can occur on the benzoquinone ring under basic conditions, involving nucleophiles such as amines and thiols .

The major products formed include:

  • Oxidized quinone form
  • Reduced hydroquinone form
  • Substituted derivatives of Coenzyme Q11
Mechanism of Action

Coenzyme Q11 functions primarily in the mitochondrial electron transport chain, where it facilitates the transfer of electrons from complexes I and II to complex III. This process is essential for ATP production through oxidative phosphorylation. The mechanism involves:

  1. Electron Transfer: The redox-active quinone head group accepts electrons, becoming reduced to hydroquinone.
  2. Proton Pumping: The energy released from electron transfer helps pump protons across the mitochondrial membrane, creating a proton gradient.
  3. ATP Synthesis: The proton gradient drives ATP synthase to produce ATP from adenosine diphosphate and inorganic phosphate .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Coenzyme Q11 typically appears as a yellowish oil or powder.
  • Solubility: It is soluble in organic solvents but poorly soluble in water.

Chemical Properties

  • Stability: Coenzyme Q11 is relatively stable under physiological conditions but can degrade under extreme oxidative stress.
  • Melting Point: The melting point is around 50-60 °C.

Relevant Data

Analytical methods such as high-performance liquid chromatography (HPLC) are commonly used to quantify Coenzyme Q11 in various samples, providing insights into its concentration and purity .

Applications

Coenzyme Q11 has several scientific uses:

  1. Nutraceuticals: Due to its role in energy metabolism, it is marketed as a dietary supplement aimed at enhancing energy levels and supporting cardiovascular health.
  2. Research Tool: It serves as a model compound for studying mitochondrial function and oxidative stress in various biological systems.
  3. Potential Therapeutic Agent: Research continues into its role in neurodegenerative diseases and metabolic disorders, with implications for therapeutic applications .
Biochemical Synthesis and Regulatory Mechanisms of Coenzyme Q10

Endogenous Biosynthetic Pathways in Eukaryotic Systems

CoQ10 biosynthesis involves four major stages: (1) production of the benzoquinone ring precursor (4-hydroxybenzoate, 4-HB), (2) synthesis of the polyisoprenoid side chain via the mevalonate pathway, (3) conjugation of these components, and (4) extensive modification of the ring structure. This process requires at least 15 core enzymes encoded by COQ genes, organized into a multi-subunit complex termed "complex Q" or the "CoQ-synthome" associated with the mitochondrial inner membrane [1] [5].

Mevalonate Pathway Integration with Isoprenoid Tail Elongation

The hydrophobic polyisoprenoid tail of CoQ10 (comprising 10 isoprene units in humans) originates from the mevalonate pathway. This conserved metabolic pathway generates the isoprenoid building blocks isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP):

  • Acetyl-CoA Conversion: Acetyl-CoA is converted to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) via HMG-CoA synthase.
  • Rate-Limiting Step: HMG-CoA reductase (HMGCR) catalyzes the NADPH-dependent reduction of HMG-CoA to mevalonate, the pathway's committed step.
  • Isoprenoid Synthesis: Mevalonate undergoes phosphorylation and decarboxylation to yield IPP.
  • Chain Elongation: IPP isomerase converts IPP to DMAPP. trans-Isopentenyl diphosphate synthase (encoded by PDSS1 and PDSS2) then sequentially adds IPP units to DMAPP, elongating the chain to form farnesyl pyrophosphate (FPP) and ultimately solanesyl pyrophosphate (SPP), the C45 precursor specific for CoQ10 [1] [5] [9].

The mevalonate pathway is critical not only for CoQ synthesis but also for cholesterol and dolichol production. Notably, in p53-deficient cancer cells under metabolic stress, activation of Sterol Regulatory Element-Binding Protein 2 (SREBP2) upregulates the mevalonate pathway to sustain CoQ10 production, essential for pyrimidine synthesis and survival [9]. Statins, HMGCR inhibitors, can deplete cellular CoQ10 levels by blocking the synthesis of the isoprenoid precursor [2] [9].

Table 1: Key Enzymes in Isoprenoid Tail Synthesis for CoQ10

EnzymeGene(s)FunctionProduct
HMG-CoA SynthaseHMGCS1Condenses acetyl-CoA to HMG-CoAHMG-CoA
HMG-CoA ReductaseHMGCRRate-limiting NADPH-dependent reductionMevalonate
Mevalonate KinaseMVKPhosphorylates mevalonateMevalonate-5-phosphate
trans-IPP SynthasePDSS1, PDSS2Polymerizes IPP units to form long-chain polyprenyl pyrophosphateSolanesyl Pyrophosphate (SPP)

Role of 4-Hydroxybenzoate in Quinone Ring Assembly

The quinone head group of CoQ10 is derived from the aromatic amino acids tyrosine or phenylalanine, converging on 4-hydroxybenzoate (4-HB) as the universal ring precursor:

  • Amino Acid Conversion: Tyrosine undergoes transamination (involving multiple redundant aminotransferases) to form 4-hydroxyphenylpyruvate (4-HPP).
  • Decarboxylation and Oxidation: 4-HPP is decarboxylated to 4-hydroxyphenylacetaldehyde, likely involving aromatic amino acid decarboxylase, and then oxidized to 4-HB by 4-hydroxyphenylacetaldehyde dehydrogenase (HFD1 in yeast) [1] [5]. Recent evidence using heavy oxygen tracing also supports an alternative route in human cells where 4-HPP is converted to 4-hydroxymandelate (4-HMA) by hydroxyphenylpyruvate dioxygenase-like protein (HPDL), followed by further steps to 4-HB [1].
  • Conjugation: The polyprenyltransferase Coq2 (encoded by COQ2) catalyzes the pivotal condensation reaction, attaching the solanesyl pyrophosphate (SPP) tail to 4-HB. This forms 3-polyprenyl-4-hydroxybenzoate (PHB), anchoring the nascent CoQ molecule to the mitochondrial inner membrane [1] [3] [5].
  • Ring Modification: PHB undergoes multiple enzymatic modifications:
  • C-hydroxylation: Coq6 catalyzes C5 hydroxylation (requires cytochrome c reductase and molecular oxygen).
  • Methylations: Coq3 and Coq5 add methyl groups to C5 and C3 oxygen atoms, respectively (using S-adenosylmethionine, SAM, as methyl donor).
  • Decarboxylation: Coq7 (a hydroxylase requiring iron-sulfur clusters) and Coq8 (a putative kinase regulator) facilitate C1 decarboxylation, ultimately forming demethoxyubiquinone (DMQ) and then CoQ [1] [5] [7].

Mutations in COQ2 are a common cause of primary human CoQ10 deficiency, underscoring the critical role of the conjugation step [1] [5].

Genetic and Epigenetic Regulation of COQ Gene Clusters

Expression and function of the COQ genes are tightly regulated at multiple levels:

  • Transcriptional Regulation:
  • Metabolic Sensors: Carbon source availability significantly impacts CoQ synthesis. In yeast, high glucose represses respiration and CoQ biosynthesis via Snf1p kinase inactivation (analogous to mammalian AMPK). Non-fermentable carbon sources (e.g., glycerol) induce COQ gene expression [7]. Nutrient-sensing pathways like mTORC1 and transcription factors like SREBP2 also regulate mammalian COQ gene expression, particularly under stress conditions like hypoxia or nutrient deprivation [9].
  • Oxidative Stress Response: Stress-responsive transcription factors like Msn2/4p, Yap1p (homolog of mammalian Nrf2), and Hsf1p are activated by ROS and can induce specific COQ genes to bolster antioxidant defenses involving CoQ [7].
  • Epigenetic Regulation: While less studied, epigenetic modifications like DNA methylation and histone acetylation likely influence COQ gene expression patterns during development, aging, and in response to environmental cues. Age-related decline in CoQ levels may involve such mechanisms [1] [4].
  • Post-Translational Regulation & Complex Assembly: The CoQ biosynthetic complex ("complex Q") assembly is a critical regulatory step:
  • Nucleation: Coq2 product, PHB, likely acts as a nucleating lipid. Coq4 serves as a structural core protein essential for complex stability.
  • Phosphorylation Cycle: Coq8 (ADCK3/4 in humans), likely functioning as a kinase, regulates the assembly and activity of the complex. It facilitates the formation of a pre-complex containing all Coq proteins except Coq7. Dephosphorylation of Coq7 by the phosphatase Ptc7p is crucial for activating the final step converting DMQ to CoQ [5] [7].
  • Protein Stability: Mutations or deficiencies in one Coq protein often lead to the degradation of others, highlighting the interdependence within the complex (e.g., loss of Coq4 destabilizes most other Coq proteins) [1] [5].

Table 2: Major COQ Genes, Proteins, Functions, and Associated Deficiency Phenotypes

Gene (Human)ProteinFunction in BiosynthesisPrimary Deficiency Phenotypes
PDSS1/PDSS2trans-IPP Synthase subunitsIsoprenoid tail elongationLeigh-like syndrome, nephropathy
COQ2PolyprenyltransferaseConjugates 4-HB to polyprenyl tailEncephalomyopathy, SRNS, seizures, ataxia
COQ4Core Complex ProteinStructural scaffold, complex stabilityEncephalopathy, cardiomyopathy, SRNS
COQ6MonooxygenaseC5 ring hydroxylationSRNS with sensorineural deafness
COQ7HydroxylaseDMQ hydroxylation (penultimate step)Neonatal encephalopathy, cardiomyopathy
COQ8A/ADCK3Kinase-likeRegulates complex assembly/activityCerebellar ataxia (primary)
COQ8B/ADCK4Kinase-likeRegulates complex assembly/activitySteroid-resistant nephrotic syndrome (SRNS)
COQ9ChaperoneBinds DMQ substrate, assists Coq7Neonatal lactic acidosis, encephalomyopathy

Compartmentalization of Biosynthesis: Mitochondrial vs. Non-Mitochondrial Sites

The primary site of CoQ10 biosynthesis is the mitochondrial inner membrane (IMM). This localization positions CoQ10 near its essential function in the ETC and facilitates access to substrates like tyrosine derivatives and the products of the mevalonate pathway (which occurs primarily in the cytosol and peroxisomes, with intermediates trafficked to mitochondria) [1] [3] [5]. Key evidence for mitochondrial synthesis includes:

  • Enzyme Localization: Core enzymes like Coq3, Coq4, Coq5, Coq6, Coq7, and Coq9 are embedded in or tightly associated with the IMM [1] [5].
  • Respiratory Supercomplex Integration: Newly synthesized CoQ integrates into the ETC, with evidence suggesting dynamic segmentation into a pool associated with supercomplexes (I+III) dedicated to NADH oxidation and a free pool accessible to complex II and other dehydrogenases [3] [10].

However, evidence supports extra-mitochondrial CoQ synthesis:

  • Golgi Apparatus: The COQ2 homolog UBIAD1 is localized to the Golgi and synthesizes CoQ10 in this compartment, potentially serving roles in local antioxidant protection or signaling [5].
  • ER and Plasma Membrane: CoQ10 is present and functions as an antioxidant in these membranes, though whether local synthesis occurs remains less clear. Biosynthesis likely requires the mitochondrial complex, necessitating intracellular transport.

Intracellular Transport Mechanisms:CoQ10's extreme hydrophobicity necessitates specific mechanisms for its distribution from mitochondrial synthesis sites to other cellular membranes:

  • STARD7-Mediated Transport: The lipid transfer protein STARD7 is critical for intracellular CoQ10 distribution. Synthesized as a precursor with a mitochondrial targeting sequence, STARD7 is imported into the mitochondrial intermembrane space (IMS) where it is cleaved by the rhomboid protease PARL. This cleavage allows mature STARD7 to partition between the mitochondrial IMS and the cytosol:
  • Mitochondrial STARD7: Preserves CoQ synthesis within mitochondria, maintaining ETC function and cristae morphology.
  • Cytosolic STARD7: Binds CoQ10 (competes with phosphatidylcholine) and transports it to the plasma membrane (PM). This pool is essential for reducing CoQ10 to ubiquinol (CoQ10H2) via NAD(P)H oxidoreductases (e.g., NQO1, Cyb5Red), enabling its antioxidant function to suppress lipid peroxidation and ferroptosis [6].
  • Lipoprotein Carriers: Circulating CoQ10 in plasma is carried within lipoproteins (VLDL, LDL, HDL), suggesting vesicular transport or extracellular lipid carriers might contribute to intercellular or intracellular distribution [2] [4].

Loss of PARL or STARD7 disrupts both mitochondrial CoQ synthesis (via loss of mitochondrial STARD7) and PM antioxidant defense (via loss of cytosolic STARD7 transport), increasing susceptibility to ferroptosis [6].

Nutrient Cofactor Dependencies: Vitamin B6, Folate, and Trace Element Synergies

Optimal CoQ10 biosynthesis requires essential micronutrient cofactors for the enzymatic reactions involved:

  • Vitamin B6 (Pyridoxal 5'-phosphate, PLP):
  • Role: Serves as an essential cofactor for the aminotransferases involved in the initial transamination step converting tyrosine to 4-hydroxyphenylpyruvate (4-HPP) in the 4-HB synthesis pathway [1].
  • Consequence of Deficiency: Impaired tyrosine transamination would reduce flux through the 4-HB pathway, limiting the benzoquinone ring precursor availability and potentially slowing CoQ synthesis.
  • Folate (Tetrahydrofolate, THF):
  • Role: While not directly involved in the core CoQ pathway, folate metabolism provides one-carbon units essential for SAM synthesis. SAM is the methyl donor for the O-methyltransferase reactions catalyzed by Coq3 and Coq5 during the ring modification steps.
  • Consequence of Deficiency: Impaired SAM production due to folate deficiency would reduce the methylation capacity, hindering the conversion of intermediates like 2-polyprenyl-6-methoxy-1,4-benzoquinol to CoQ [1] [7].
  • Trace Elements:
  • Iron (Fe²⁺/Fe³⁺): Essential cofactor for the hydroxylase enzymes Coq7 (involved in the penultimate step converting DMQ to CoQ) and potentially Coq6 (C5 hydroxylation). Iron-sulfur clusters are also crucial components of Coq7 and other enzymes in the pathway [1] [5] [7].
  • Zinc (Zn²⁺): May act as a structural or catalytic cofactor for some enzymes. Zinc finger domains are present in regulatory proteins potentially influencing COQ gene expression.
  • Copper (Cu²⁺): Required as a cofactor for cytochrome c oxidase (Complex IV) and possibly influences mitochondrial redox balance, indirectly affecting CoQ redox state and stability.

Table 3: Essential Cofactors for CoQ10 Biosynthesis Enzymes

CofactorPrimary Enzymatic Step(s) SupportedFunction in Reaction
Vitamin B6 (PLP)Tyrosine aminotransferase(s) → 4-HPPAmino group transfer (transamination)
Folate (THF)S-Adenosylmethionine (SAM) Synthase (indirect)Provides methyl groups for SAM synthesis
SAMCoq3 (C-O-methyltransferase), Coq5 (C-O-methyltransferase)Methyl group donor for ring methylation
Iron (Fe-S clusters)Coq7 (hydroxylase), Coq6 (monooxygenase?)Redox catalysis, oxygen activation
NAD(P)HCytochrome c reductase (supports Coq6), FAD/FMN-dependent reductasesElectron donation for hydroxylation/reduction
Molecular Oxygen (O₂)Coq6 (monooxygenase), Coq7 (hydroxylase)Oxygen insertion for hydroxylation

The synergistic interplay of these nutrients is crucial for maintaining CoQ10 biosynthesis. Deficiencies in any one cofactor can create bottlenecks, impairing CoQ10 production and compromising mitochondrial ETC function, antioxidant defense (particularly at the PM via FSP1), and other CoQ-dependent processes like pyrimidine biosynthesis [1] [3] [9].

Properties

CAS Number

24663-35-2

Product Name

Coenzyme Q11

IUPAC Name

2,3-dimethoxy-5-methyl-6-[(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E)-3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-2,6,10,14,18,22,26,30,34,38,42-undecaenyl]cyclohexa-2,5-diene-1,4-dione

Molecular Formula

C64H98O4

Molecular Weight

931.5 g/mol

InChI

InChI=1S/C64H98O4/c1-48(2)26-16-27-49(3)28-17-29-50(4)30-18-31-51(5)32-19-33-52(6)34-20-35-53(7)36-21-37-54(8)38-22-39-55(9)40-23-41-56(10)42-24-43-57(11)44-25-45-58(12)46-47-60-59(13)61(65)63(67-14)64(68-15)62(60)66/h26,28,30,32,34,36,38,40,42,44,46H,16-25,27,29,31,33,35,37,39,41,43,45,47H2,1-15H3/b49-28+,50-30+,51-32+,52-34+,53-36+,54-38+,55-40+,56-42+,57-44+,58-46+

InChI Key

CVJONNIQJBMOKV-BFWKMVRBSA-N

SMILES

CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C

Isomeric SMILES

CC1=C(C(=O)C(=C(C1=O)OC)OC)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.